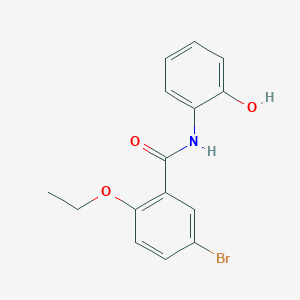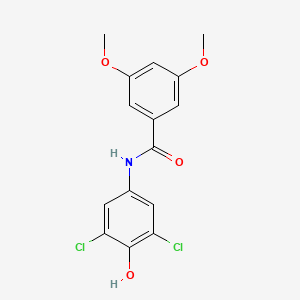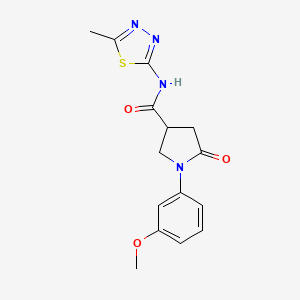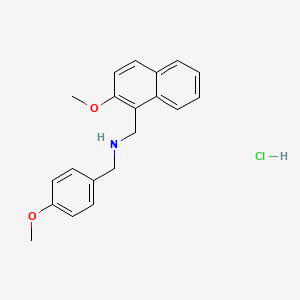![molecular formula C9H6ClN3O2S2 B4410576 2-[(4-chloro-2-nitrophenyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4410576.png)
2-[(4-chloro-2-nitrophenyl)thio]-5-methyl-1,3,4-thiadiazole
説明
2-[(4-chloro-2-nitrophenyl)thio]-5-methyl-1,3,4-thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the thiadiazole family, which is known for its diverse biological activities.
作用機序
The mechanism of action of 2-[(4-chloro-2-nitrophenyl)thio]-5-methyl-1,3,4-thiadiazole is not fully understood. However, several studies have suggested that this compound may exert its biological activities through the inhibition of enzymes or the modulation of signaling pathways. For example, it has been reported that this compound can inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, it has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to induce apoptosis in cancer cells and inhibit the migration and invasion of cancer cells. In addition, this compound has been reported to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and inhibiting the activation of inflammatory cells.
実験室実験の利点と制限
One of the main advantages of using 2-[(4-chloro-2-nitrophenyl)thio]-5-methyl-1,3,4-thiadiazole in lab experiments is its diverse biological activities. This compound has been shown to have antimicrobial, antitumor, anti-inflammatory, and neuroprotective properties, making it a valuable tool for researchers in various fields. In addition, the synthesis method for this compound is relatively simple and can be easily scaled up for large-scale production.
One of the limitations of using this compound in lab experiments is its potential toxicity. Although this compound has been shown to be relatively safe at low concentrations, high doses may cause adverse effects. Therefore, it is important to use this compound with caution and follow appropriate safety protocols.
将来の方向性
There are several future directions for the research on 2-[(4-chloro-2-nitrophenyl)thio]-5-methyl-1,3,4-thiadiazole. One potential direction is the development of novel derivatives with improved biological activities and reduced toxicity. Another direction is the investigation of the molecular mechanisms underlying the biological activities of this compound. This may involve the identification of specific targets and signaling pathways that are modulated by this compound. In addition, further studies are needed to evaluate the potential clinical applications of this compound, particularly in the treatment of infectious diseases and cancer.
科学的研究の応用
2-[(4-chloro-2-nitrophenyl)thio]-5-methyl-1,3,4-thiadiazole has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, this compound has shown promising results as an antimicrobial, antitumor, and anti-inflammatory agent. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In addition, this compound has been used in the development of fluorescent sensors for the detection of metal ions.
特性
IUPAC Name |
2-(4-chloro-2-nitrophenyl)sulfanyl-5-methyl-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2S2/c1-5-11-12-9(16-5)17-8-3-2-6(10)4-7(8)13(14)15/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCIXOHJQIZKSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-chloro-2-[2-(4-methylpiperazin-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4410510.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4410518.png)

![4-[3-(3-tert-butylphenoxy)propyl]morpholine hydrochloride](/img/structure/B4410530.png)
![1-[2-(2-butoxyphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4410533.png)

![2-{[(4-anilinophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4410541.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-methoxybenzamide](/img/structure/B4410545.png)

![2-methyl-N-{3-[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}propanamide](/img/structure/B4410566.png)
![4-[(cyclopropylcarbonyl)amino]-N-phenylbenzamide](/img/structure/B4410570.png)

![3-({[2-(1-pyrrolidinylcarbonyl)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B4410596.png)